3-Ethoxy-5-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

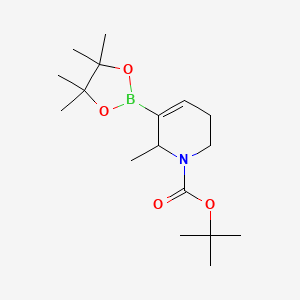

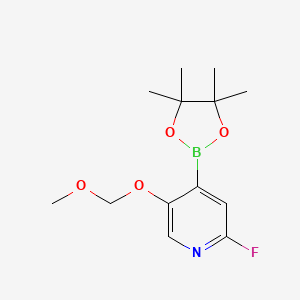

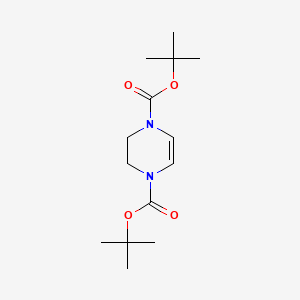

3-Ethoxy-5-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 g/mol . This compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H13BO4/c1-3-14-9-5-7 (10 (11)12)4-8 (6-9)13-2/h4-6,11-12H,3H2,1-2H3 . The Canonical SMILES string is B (C1=CC (=CC (=C1)OCC)OC) (O)O . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 58.9 Ų and a complexity of 165 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

EMPA has been used in various scientific research applications. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, in medicinal chemistry and organic synthesis. It has also been used for the synthesis of boronic acid derivatives such as phenylboronic acid, 3-ethoxy-4-methoxybenzeneboronic acid, and 4-methoxybenzeneboronic acid. EMPA has also been used in the synthesis of other compounds, such as boronates and boronic esters.

Mécanisme D'action

Target of Action

3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .

Biochemical Pathways

Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .

Pharmacokinetics

The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .

Result of Action

The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .

Action Environment

The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.

Avantages Et Limitations Des Expériences En Laboratoire

EMPA has many advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time without any degradation. It is also relatively inexpensive, making it a cost-effective reagent for use in lab experiments. Additionally, EMPA can be used in various reactions to form various compounds, making it a versatile reagent.

However, EMPA also has some limitations for use in lab experiments. It is a relatively reactive compound, and it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products. Additionally, EMPA can be toxic if inhaled or ingested, and it should be handled with care when used in lab experiments.

Orientations Futures

Further research is needed to fully understand the biochemical and physiological effects of EMPA. Additionally, further research is needed to understand the mechanism of action of EMPA and its effects on various compounds. Furthermore, further research is needed to develop new methods for the synthesis of EMPA and to explore new applications for the compound. Additionally, further research is needed to explore the potential use of EMPA in medicinal chemistry and organic synthesis. Finally, further research is needed to explore the potential use of EMPA in the synthesis of boronates and boronic esters.

Méthodes De Synthèse

EMPA is synthesized by a two-step process. The first step involves the reaction of 3-ethoxy-5-methoxybenzene with trimethyl borate in an aqueous medium. This results in the formation of 3-ethoxy-5-methoxybenzeneboronic acid. The second step involves the reaction of 3-ethoxy-5-methoxybenzeneboronic acid with an appropriate acid chloride in an aqueous medium which results in the formation of EMPA.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids to palladium .

Cellular Effects

Boronic acids are known to have various effects on cells, depending on their specific structures and the cells they interact with .

Molecular Mechanism

In the Suzuki–Miyaura cross-coupling reaction, boronic acids undergo a transmetalation process where they are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, often interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids, depending on their specific structures, can be directed to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

(3-ethoxy-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQPNPUVNUEEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)